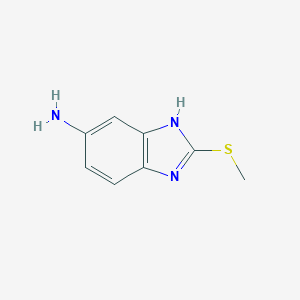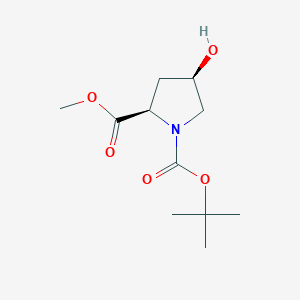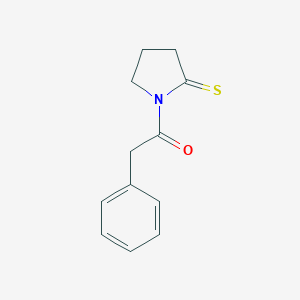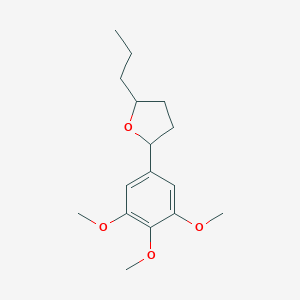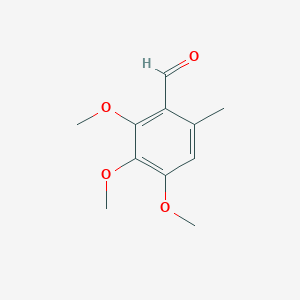
2,3,4-Trimethoxy-6-methylbenzaldehyd
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2,3,4-Trimethoxy-6-methylbenzaldehyde involves multi-step chemical processes. For example, derivatives of trimethoxybenzaldehyde have been synthesized through reactions involving bromination, Grignard reaction, and oxidation, achieving significant yields and purity levels (Yang Lirong, 2007). Another method involves the synthesis of trimethoxybenzaldehyde from p-cresol through a series of steps including bromination, hydrolysis, and methylation (J. Ya, 2001).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 2,3,4-Trimethoxy-6-methylbenzaldehyde shows significant variation in their conformation. X-ray crystallography and nuclear Overhauser effect experiments have been utilized to determine the structures and conformational differences of thiobenzaldehydes, revealing insights into their stability and isomeric nature (N. Takeda, N. Tokitoh, R. Okazaki, 1997).
Chemical Reactions and Properties
2,3,4-Trimethoxy-6-methylbenzaldehyde and its derivatives undergo various chemical reactions. For instance, selective ortho-bromination has been applied to substituted benzaldoximes, leading to the synthesis of substituted 2-bromobenzaldehydes, demonstrating the compound's reactive versatility (E. Dubost et al., 2011).
Physical Properties Analysis
The physical properties of trimethoxybenzaldehyde derivatives, such as crystal structure and hydrogen bonding interactions, have been extensively studied. For example, the crystal structure of certain derivatives reveals symmetrically parallel phenyl rings and molecules linked through C–H…O hydrogen bonding interactions (Liang et al., 2009).
Chemical Properties Analysis
The chemical properties of derivatives related to 2,3,4-Trimethoxy-6-methylbenzaldehyde show a range of behaviors under different conditions. Regioselective reductive alkylation and electrophilic displacement reactions have been explored, highlighting the compound's reactivity and potential for synthesis of various derivatives (U. Azzena et al., 1990), (J. Strating et al., 2010).
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
“2,3,4-Trimethoxy-6-methylbenzaldehyd” wurde auf seine antibakteriellen Eigenschaften untersucht . Die Verbindung zeigt moderate antibakterielle Aktivität gegen vier Bakterienspezies: Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi und Staphylococcus aureus .
Krebsforschung
Diese Verbindung wird auch in der Krebsforschung eingesetzt . Es ist in der Kategorie der Krebsforschungschemikalien und Analytischen Standards enthalten, was auf seine potenzielle Verwendung im Studium und in der Behandlung von Krebs hindeutet .
Synthese anderer Verbindungen
“this compound” kann als Ausgangsmaterial oder Zwischenprodukt bei der Synthese anderer komplexer organischer Verbindungen verwendet werden . Seine einzigartige Struktur und seine funktionellen Gruppen machen es zu einem wertvollen Bestandteil in verschiedenen chemischen Reaktionen .
Materialwissenschaften
Aufgrund seiner chemischen Eigenschaften könnte “this compound” möglicherweise in der Materialwissenschaft eingesetzt werden, insbesondere bei der Entwicklung neuer Materialien mit einzigartigen Eigenschaften. Weitere Forschung auf diesem Gebiet ist jedoch erforderlich .
Safety and Hazards
Wirkmechanismus
Target of Action
It has been used as a reagent in the preparation of pyrroloindole derivatives , which suggests that it may interact with enzymes or receptors involved in the synthesis or function of these compounds.
Biochemical Pathways
Given its use in the synthesis of pyrroloindole derivatives , it may be involved in pathways related to the function of these compounds.
Result of Action
Compounds synthesized using this reagent have shown antitumor activity , suggesting that it may contribute to the cytotoxic effects of these compounds.
Eigenschaften
IUPAC Name |
2,3,4-trimethoxy-6-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7-5-9(13-2)11(15-4)10(14-3)8(7)6-12/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDNFMOQYYDECR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C=O)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176913 | |
| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22383-85-3 | |
| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22383-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022383853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,4-Trimethoxy-6-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4-trimethoxy-6-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.845 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Q & A
Q1: What is the structural characterization of 2,3,4-Trimethoxy-6-methylbenzaldehyde?
A1: 2,3,4-Trimethoxy-6-methylbenzaldehyde (C11H14O4) is an aromatic aldehyde derivative. [] In this molecule, the aldehyde group and the methoxy group at the para position are nearly coplanar with the benzene ring. []
Q2: Does 2,3,4-Trimethoxy-6-methylbenzaldehyde exhibit any biological activity?
A2: While 2,3,4-Trimethoxy-6-methylbenzaldehyde itself hasn't been extensively studied for its biological activity, a derivative, (2E,3E)-N1,N2-bis(2,3,4-trimethoxy-6-methylbenzylidene)ethane-1,2-diamine, has been synthesized and characterized. [] This derivative showed moderate antibacterial activity. [] This suggests that 2,3,4-Trimethoxy-6-methylbenzaldehyde could potentially serve as a scaffold for developing novel antibacterial agents.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


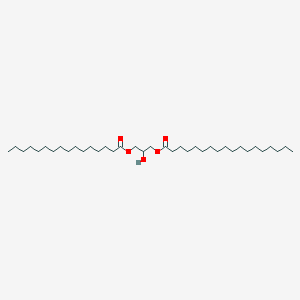
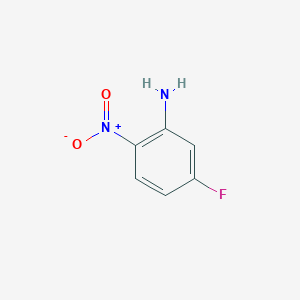
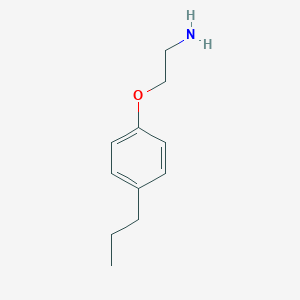
![5-[[(2-Hydroxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B53381.png)


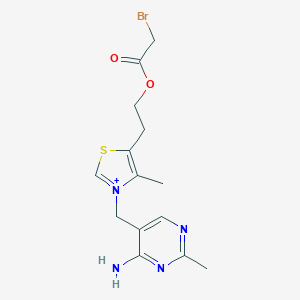
![Ferrate(1-), [[N,N'-1,3-propanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, potassium, (OC-6-21)-](/img/structure/B53386.png)
